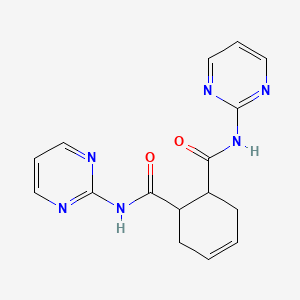
N~1~,N~2~-di(2-pyrimidinyl)-4-cyclohexene-1,2-dicarboxamide
Descripción general
Descripción
N~1~,N~2~-di(2-pyrimidinyl)-4-cyclohexene-1,2-dicarboxamide, also known as PHA-767491, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. It was first synthesized in 2006 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of N~1~,N~2~-di(2-pyrimidinyl)-4-cyclohexene-1,2-dicarboxamide involves the inhibition of CHK1, which is a key regulator of the DNA damage response pathway. CHK1 is activated in response to DNA damage and plays a critical role in cell cycle arrest, DNA repair, and apoptosis. By inhibiting CHK1, N~1~,N~2~-di(2-pyrimidinyl)-4-cyclohexene-1,2-dicarboxamide can prevent the repair of DNA damage, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that N~1~,N~2~-di(2-pyrimidinyl)-4-cyclohexene-1,2-dicarboxamide can induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~1~,N~2~-di(2-pyrimidinyl)-4-cyclohexene-1,2-dicarboxamide is its specificity for CHK1, which allows for targeted inhibition of the DNA damage response pathway. However, its efficacy may be limited by the development of resistance in cancer cells. Additionally, its potential toxicity and side effects in humans have yet to be fully characterized.
Direcciones Futuras
Future research on N~1~,N~2~-di(2-pyrimidinyl)-4-cyclohexene-1,2-dicarboxamide could focus on several areas, including:
1. Development of combination therapies with N~1~,N~2~-di(2-pyrimidinyl)-4-cyclohexene-1,2-dicarboxamide and other DNA-damaging agents to enhance efficacy and overcome resistance.
2. Investigation of the potential use of N~1~,N~2~-di(2-pyrimidinyl)-4-cyclohexene-1,2-dicarboxamide in other diseases, such as autoimmune disorders and viral infections.
3. Development of more potent and selective CHK1 inhibitors with improved pharmacokinetic properties.
4. Investigation of the potential use of N~1~,N~2~-di(2-pyrimidinyl)-4-cyclohexene-1,2-dicarboxamide as a radiosensitizer in cancer treatment.
5. Identification of biomarkers that can predict response to N~1~,N~2~-di(2-pyrimidinyl)-4-cyclohexene-1,2-dicarboxamide and guide patient selection for clinical trials.
Aplicaciones Científicas De Investigación
N~1~,N~2~-di(2-pyrimidinyl)-4-cyclohexene-1,2-dicarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of checkpoint kinase 1 (CHK1), a protein that plays a key role in the cellular response to DNA damage. By inhibiting CHK1, N~1~,N~2~-di(2-pyrimidinyl)-4-cyclohexene-1,2-dicarboxamide can enhance the efficacy of DNA-damaging agents such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
1-N,2-N-di(pyrimidin-2-yl)cyclohex-4-ene-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-13(21-15-17-7-3-8-18-15)11-5-1-2-6-12(11)14(24)22-16-19-9-4-10-20-16/h1-4,7-12H,5-6H2,(H,17,18,21,23)(H,19,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWINSKBVHSGJFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=NC=CC=N2)C(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501206810 | |
| Record name | 4-Cyclohexene-1,2-dicarboxamide, N,N′-di-2-pyrimidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~,N~2~-di(2-pyrimidinyl)-4-cyclohexene-1,2-dicarboxamide | |
CAS RN |
478033-98-6 | |
| Record name | 4-Cyclohexene-1,2-dicarboxamide, N,N′-di-2-pyrimidinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478033-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexene-1,2-dicarboxamide, N,N′-di-2-pyrimidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



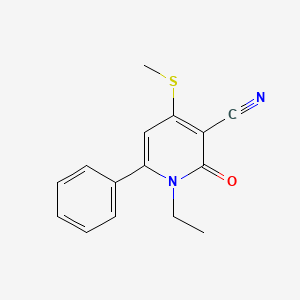
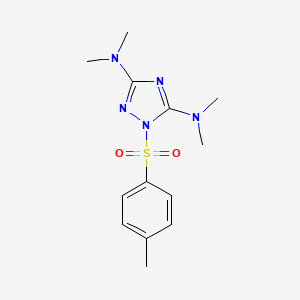


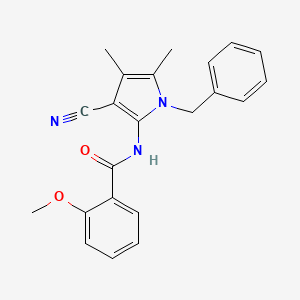
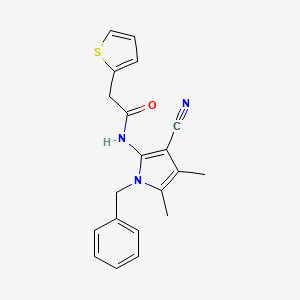
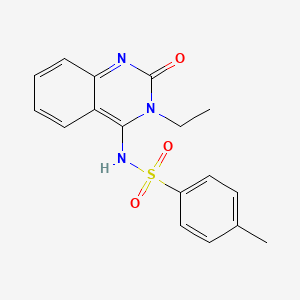
![Methyl 3-{[2-(4-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B3140662.png)
![N-((E)-{1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)-N-[(2,3-dichlorobenzoyl)oxy]amine](/img/structure/B3140674.png)
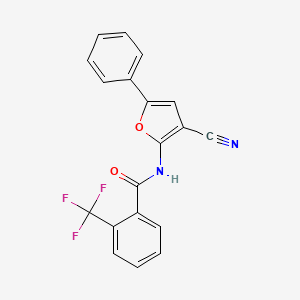
![Methyl 2-{[3-(4-chlorophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate](/img/structure/B3140694.png)
![Ethyl 2-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-nitroanilino)acetate](/img/structure/B3140699.png)
![N-(3,4-dichlorobenzyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B3140702.png)
![N-({2-[4-(benzyloxy)-2-chlorobenzoyl]hydrazino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B3140705.png)